molecular formula C20H28O2 B1607180 3-Methoxyandrosta-3,5-dien-17-one CAS No. 57144-06-6

3-Methoxyandrosta-3,5-dien-17-one

Cat. No.: B1607180
CAS No.: 57144-06-6
M. Wt: 300.4 g/mol
InChI Key: WSIQEGIPGPEMTC-TXTPUJOMSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methoxyandrosta-3,5-dien-17-one can be synthesized from androstenedione through a series of chemical reactions. One common method involves the use of p-toluenesulfonic acid hydrochloride in methanol under an inert atmosphere. The reaction is carried out at a temperature range of 35-45°C for approximately 5.25 hours . The reaction mixture is then neutralized with triethylamine, concentrated under reduced pressure, and purified to obtain the final product with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reaction vessels, precise temperature control, and efficient purification techniques to ensure high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

3-Methoxyandrosta-3,5-dien-17-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or alcohols, while reduction can produce various reduced steroids .

Mechanism of Action

The mechanism of action of 3-Methoxyandrosta-3,5-dien-17-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to androgen receptors and modulating the expression of target genes involved in steroidogenesis and other physiological processes. The exact pathways and molecular targets are still under investigation, but it is known to influence the endocrine system significantly.

Comparison with Similar Compounds

Similar Compounds

    Androstenedione: The parent compound from which 3-Methoxyandrosta-3,5-dien-17-one is derived.

    Testosterone: Another closely related steroid with similar biological activities.

    Dihydrotestosterone (DHT): A potent androgen with a structure similar to this compound.

Uniqueness

This compound is unique due to the presence of the methoxy group at the third position, which imparts distinct chemical and biological properties. This modification can influence its binding affinity to androgen receptors and its metabolic stability, making it a valuable compound for research and therapeutic applications.

Properties

IUPAC Name

(8R,9S,10R,13S,14S)-3-methoxy-10,13-dimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O2/c1-19-10-8-14(22-3)12-13(19)4-5-15-16-6-7-18(21)20(16,2)11-9-17(15)19/h4,12,15-17H,5-11H2,1-3H3/t15-,16-,17-,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSIQEGIPGPEMTC-TXTPUJOMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(=C4)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC=C4[C@@]3(CCC(=C4)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00205775
Record name 3-Methoxyandrosta-3,5-dien-17-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00205775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57144-06-6
Record name 3-Methoxyandrosta-3,5-dien-17-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57144-06-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methoxyandrosta-3,5-dien-17-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057144066
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methoxyandrosta-3,5-dien-17-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00205775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methoxyandrosta-3,5-dien-17-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.066
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-METHOXYANDROSTA-3,5-DIEN-17-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EO7QDL04JK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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